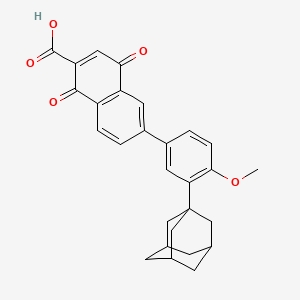
Adapalene-1',4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adapalene-1’,4’-dione is a derivative and impurity of Adapalene, which is a third-generation topical retinoid primarily used in the treatment of mild to moderate acne. The compound has a molecular formula of C28H26O5 and a molecular weight of 442.50. Adapalene-1’,4’-dione is known for its role in the pharmaceutical industry, particularly in the formulation and stability studies of Adapalene-based products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adapalene-1’,4’-dione involves multiple steps, starting with the preparation of the methyl ester of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid . This intermediate is then subjected to various reaction conditions, including the use of organomagnesium and organozinc derivatives, followed by coupling reactions catalyzed by nickel complexes . The final product is isolated through column chromatography using a mixture of heptane and dichloromethane .
Industrial Production Methods: Industrial production of Adapalene-1’,4’-dione follows similar synthetic routes but on a larger scale. High-yield and pilot-scale processes have been developed to ensure the efficient production of this compound . These methods focus on optimizing reaction conditions and purification steps to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Adapalene-1’,4’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its transformation into different derivatives and for studying its stability under various conditions .
Common Reagents and Conditions: Common reagents used in the reactions of Adapalene-1’,4’-dione include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and catalysts like palladium .
Major Products Formed: The major products formed from the reactions of Adapalene-1’,4’-dione include various derivatives that are used in pharmaceutical formulations . These derivatives are studied for their stability, efficacy, and potential therapeutic applications .
Applications De Recherche Scientifique
Adapalene-1’,4’-dione has a wide range of scientific research applications. In chemistry, it is used to study the stability and degradation pathways of Adapalene . In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of acne and other dermatological conditions . Additionally, Adapalene-1’,4’-dione is explored for its anti-inflammatory and anti-cancer properties .
Mécanisme D'action
The mechanism of action of Adapalene-1’,4’-dione involves its interaction with retinoic acid receptors, particularly the beta and gamma subtypes . These interactions lead to the modulation of gene expression, resulting in anti-inflammatory, antiproliferative, and immunomodulatory effects . The compound also disrupts the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Adapalene-1’,4’-dione is compared with other similar compounds, such as tretinoin and tazarotene . While tretinoin is also a retinoid used in acne treatment, Adapalene-1’,4’-dione has a superior safety profile and is less irritating to the skin . Tazarotene, on the other hand, is more efficacious but is contraindicated in pregnant women due to its teratogenic effects . Other similar compounds include adapalene-related compound A and various analogs used in different therapeutic schemes .
Conclusion
Adapalene-1’,4’-dione is a significant compound in the pharmaceutical industry, with various applications in chemistry, biology, and medicine. Its unique properties and interactions with retinoic acid receptors make it a valuable compound for therapeutic research and development.
Propriétés
Formule moléculaire |
C28H26O5 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
6-[3-(1-adamantyl)-4-methoxyphenyl]-1,4-dioxonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C28H26O5/c1-33-25-5-3-19(10-23(25)28-12-15-6-16(13-28)8-17(7-15)14-28)18-2-4-20-21(9-18)24(29)11-22(26(20)30)27(31)32/h2-5,9-11,15-17H,6-8,12-14H2,1H3,(H,31,32) |
Clé InChI |
NXFBUPAZQQFUAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=CC3=O)C(=O)O)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



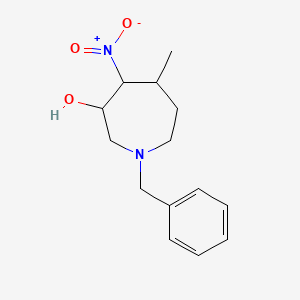
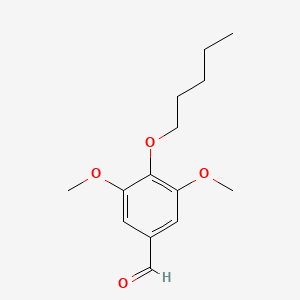

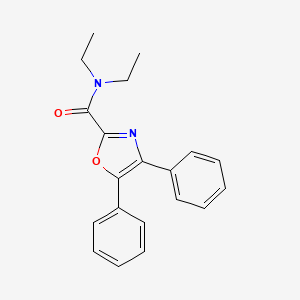
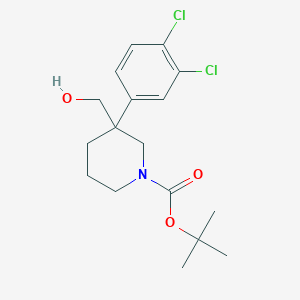
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
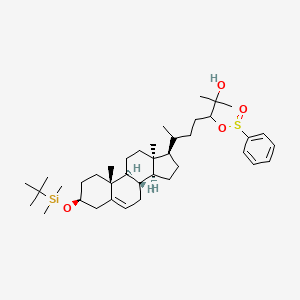
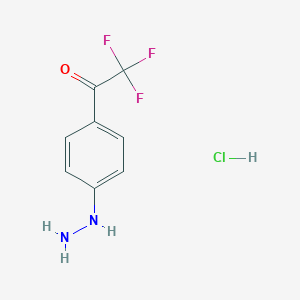
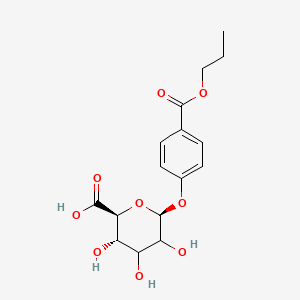
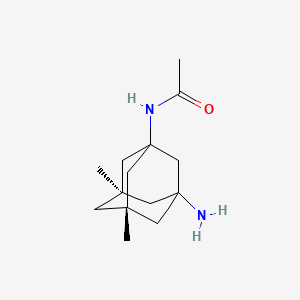
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
